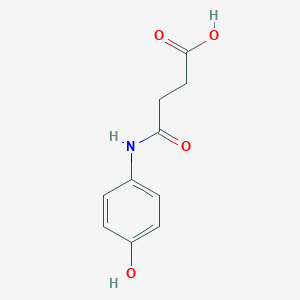

Acide 4-((4-hydroxyphényl)amino)-4-oxobutanoïque

Vue d'ensemble

Description

4-(4-Hydroxyanilino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(4-Hydroxyanilino)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Hydroxyanilino)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Développement d'agents antimicrobiens

Les dérivés de l'acide 4-((4-hydroxyphényl)amino)-4-oxobutanoïque ont montré des résultats prometteurs en tant que structures pour le développement d'agents antimicrobiens. Ces composés présentent une activité dépendante de la structure contre les agents pathogènes bactériens et fongiques multirésistants, y compris les bactéries du groupe ESKAPE et les espèces de Candida résistantes aux médicaments . Notamment, ils ont démontré une activité substantielle contre Candida auris, un agent pathogène particulièrement difficile en raison de sa résistance à de nombreux médicaments antifongiques .

Inhibition enzymatique pour la gestion du diabète

Dans le contexte du diabète sucré, une pandémie dans la société moderne, la régulation de l'hydrolyse des glucides est cruciale. Les dérivés de ce composé ont été étudiés pour leurs mécanismes d'inhibition de l'α-amylase et de l'α-glucosidase. Ces enzymes sont clés dans le processus digestif qui transforme les glucides en glucose. Les dérivés du composé peuvent inhiber ces enzymes, contrôlant ainsi l'hyperglycémie, une caractéristique significative du diabète .

Mécanisme D'action

Target of Action

It’s structurally similar to tyrosine , which is one of the 20 standard amino acids used by cells to synthesize proteins . It’s also related to 4-(4-hydroxyphenyl)-but-3-en-2-one, which has been shown to inhibit α-amylase and α-glucosidase .

Mode of Action

The structurally similar compound, 4-(4-hydroxyphenyl)-but-3-en-2-one, has been shown to reversibly inhibit α-amylase and α-glucosidase in a mixed-type and competitive manner . This suggests that 4-((4-Hydroxyphenyl)amino)-4-oxobutanoic acid might interact with its targets in a similar way, leading to changes in their activity.

Biochemical Pathways

It’s structurally similar to tyrosine , which plays a significant role in the phosphorylation and catalytic activation of protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor . These biochemical events contribute to the modulation of cell metabolism, growth, development, responses to nutritional and physiological changes .

Pharmacokinetics

It’s structurally similar to tyrosine , which is highly abundant in collagen, accounting for about one-third of body proteins in humans and other animals . Most of the collagen-derived trans-4-hydroxy-l-proline is catabolized to glycine via the trans-4-hydroxy-l-proline oxidase pathway .

Result of Action

The structurally similar compound, 4-(4-hydroxyphenyl)-but-3-en-2-one, has been shown to inhibit α-amylase and α-glucosidase , which could potentially lead to a decrease in the breakdown of carbohydrates and a subsequent decrease in blood glucose levels.

Action Environment

Microbial hydroxylation has been shown to be an effective method for the formation of 4-(4′-hydroxyanilino)-5-anilinophthalimide , suggesting that microbial enzymes could potentially influence the action of 4-((4-Hydroxyphenyl)amino)-4-oxobutanoic acid.

Analyse Biochimique

Biochemical Properties

It is known that compounds with similar structures, such as tyrosine, play crucial roles in various biochemical reactions . Tyrosine, for instance, is involved in the formation of proteins, enzymes, and other biomolecules . It is plausible that 4-((4-Hydroxyphenyl)amino)-4-oxobutanoic acid may interact with similar biomolecules due to its structural similarity to tyrosine.

Cellular Effects

The cellular effects of 4-((4-Hydroxyphenyl)amino)-4-oxobutanoic acid are currently unknown due to the lack of specific studies on this compound. Related compounds have been shown to influence cell function. For example, tyrosine is known to impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-((4-Hydroxyphenyl)amino)-4-oxobutanoic acid is not well-studied. Compounds with similar structures, such as tyrosine, have well-understood mechanisms of action. Tyrosine, for instance, can be phosphorylated by protein kinases, which is a key step in signal transduction processes .

Metabolic Pathways

Tyrosine, a structurally similar compound, is involved in several metabolic pathways, including the phenylalanine degradation pathway .

Propriétés

IUPAC Name |

4-(4-hydroxyanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c12-8-3-1-7(2-4-8)11-9(13)5-6-10(14)15/h1-4,12H,5-6H2,(H,11,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTGJPSXOXNMQKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345567 | |

| Record name | 4-(4-Hydroxyanilino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62558-67-2 | |

| Record name | 4-(4-Hydroxyanilino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B181778.png)

![4-[(Cyclopropylamino)sulfonyl]benzoic acid](/img/structure/B181784.png)